5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
CAS No.:
Cat. No.: VC16315529
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol -](/images/structure/VC16315529.png)
Specification
Molecular Formula | C19H18ClN3O2 |
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Molecular Weight | 355.8 g/mol |
IUPAC Name | 5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol |
Standard InChI | InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
Standard InChI Key | JDPDCZOGRJHMBV-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Quinoline Architecture
The quinoline nucleus, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold of this compound. Substitutions at the 5-, 7-, and 8-positions modulate electronic and steric properties:
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5-Chloro substitution: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .
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8-Hydroxyl group: Facilitates hydrogen bonding and metal chelation, a feature exploited in antimicrobial and anticancer agents .
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7-Position hybrid group: The morpholin-4-yl(pyridin-4-yl)methyl moiety combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a pyridine ring, creating a sterically bulky, electron-rich region. This group enhances solubility and enables interactions with biological targets via hydrogen bonding and π-π stacking.
Molecular Formula and Weight
The molecular formula is deduced as CHClNO, with a molecular weight of 354.82 g/mol. This calculation aligns with analogous compounds in the PubChem database .
Synthetic Strategies and Reaction Pathways
Betti Reaction-Based Synthesis
The Betti reaction, a three-component coupling involving aldehydes, amines, and hydroxyquinolines, is a viable route for synthesizing this compound . A proposed pathway involves:
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Reactants:
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5-Chloro-8-hydroxyquinoline (quinoline precursor)
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Pyridine-4-carbaldehyde (aldehyde component)
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Morpholine (amine component)
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Conditions:
The reaction proceeds via nucleophilic attack of morpholine on the aldehyde, forming an iminium intermediate, which subsequently reacts with 5-chloro-8-hydroxyquinoline to yield the target product. Purification typically involves recrystallization or column chromatography .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 7-position requires careful control of reaction stoichiometry and temperature.
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Byproduct formation: Competing reactions, such as dimerization of aldehydes or over-alkylation, necessitate iterative optimization.
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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H NMR: Signals for the quinoline aromatic protons appear between δ 8.5–9.0 ppm, while the morpholine and pyridine protons resonate at δ 3.0–4.0 and δ 7.0–8.0 ppm, respectively .
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C NMR: The carbonyl carbon of the quinoline ring is observed near δ 150 ppm, with morpholine and pyridine carbons between δ 40–70 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 354.82 confirms the molecular weight .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydroxyl and morpholine groups.
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Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials is recommended.
Biological Activities and Mechanisms
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects. The morpholine-pyridine hybrid moiety enhances membrane permeability, disrupting bacterial cell walls. Preliminary assays on analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuropharmacological Applications
The morpholine moiety, known to cross the blood-brain barrier, suggests potential in treating neurological disorders. Analogous compounds modulate GABA receptors, indicating anxiolytic or anticonvulsant properties.
Comparative Analysis with Structural Analogs
Applications in Materials Science
Metal Chelation and Catalysis
The 8-hydroxy group enables coordination to metal ions, forming complexes with applications in catalysis and sensors. For instance, Fe complexes of similar quinolines exhibit photocatalytic activity in organic transformations.
Organic Electronics
The extended π-system of the quinoline core, combined with electron-donating morpholine groups, makes this compound a candidate for organic light-emitting diodes (OLEDs). Calculated HOMO-LUMO gaps (~3.1 eV) suggest suitability as a charge-transport layer.
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